Home > Products > Screening Compounds P47824 > 7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine
7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine - 160290-42-6

7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Catalog Number: EVT-2677818
CAS Number: 160290-42-6
Molecular Formula: C11H7ClN4
Molecular Weight: 230.66
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound with the linear formula C17H12Cl2N4 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . This compound belongs to the class of triazolopyrimidines, which are known to exhibit a wide range of pharmacological activities .

Molecular Structure Analysis

The molecular structure of 7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine is characterized by the presence of two chlorine atoms, four nitrogen atoms, and a phenyl group . The exact three-dimensional structure is not provided in the retrieved sources.

Overview

7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which are known for their diverse biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of a triazole ring fused to a pyrimidine structure, with a para-chlorophenyl substituent that enhances its pharmacological properties.

Source and Classification

This compound is synthesized through various chemical methods that involve the condensation of triazole and pyrimidine derivatives. It falls under the category of heterocyclic compounds, specifically azoles, which are known for their applications in drug design and development due to their ability to mimic natural biological molecules.

Synthesis Analysis

The synthesis of 7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves several key steps:

  1. Starting Materials: The synthesis begins with the reaction of 3-amino-1,2,4-triazole and ethyl 4-chloro-3-oxobutanoate or similar precursors.
  2. Cyclization: The initial reaction results in the formation of an intermediate that undergoes cyclization to form the triazolo-pyrimidine structure. This step is often facilitated by heating under reflux conditions in a suitable solvent such as acetic acid or ethanol.
  3. Purification: The product is then purified through recrystallization techniques to achieve high purity and yield.

For example, one method involves mixing 3-amino-1,2,4-triazole with an appropriate carbonyl compound under acidic conditions to promote cyclization and subsequent formation of the desired heterocyclic compound .

Molecular Structure Analysis

The molecular structure of 7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine can be described as follows:

  • Molecular Formula: C10_{10}H8_{8}ClN5_{5}
  • Molecular Weight: Approximately 239.66 g/mol.
  • Structure: The compound consists of a triazole ring fused to a pyrimidine ring with a para-chlorophenyl group attached at position 7. The presence of chlorine enhances its lipophilicity and potential interaction with biological targets.

Structural Data

  • Melting Point: Typically ranges from 204°C to 206°C depending on purity.
  • Spectroscopic Data: Characteristic peaks in NMR and mass spectrometry confirm the presence of the triazole and pyrimidine moieties along with the chlorophenyl group.
Chemical Reactions Analysis

7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine can participate in various chemical reactions:

  1. Substitution Reactions: The chlorophenyl group can undergo nucleophilic substitution reactions under basic conditions to introduce different substituents.
  2. Condensation Reactions: It can react with amines or other nucleophiles to form more complex derivatives.
  3. Cyclization Reactions: Further cyclization can occur if additional reactive groups are present on the molecule.

These reactions are crucial for modifying the compound to enhance its biological activity or selectivity against specific targets.

Mechanism of Action

The mechanism of action for 7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine primarily revolves around its interaction with cellular pathways involved in cancer proliferation:

  • Inhibition of Signaling Pathways: Studies indicate that derivatives of this compound can inhibit the extracellular signal-regulated kinase (ERK) signaling pathway. This results in decreased phosphorylation levels of key proteins involved in cell growth and survival .
  • Induction of Apoptosis: The compound has been shown to induce apoptosis in cancer cells by regulating cell cycle-related proteins and promoting G2/M phase arrest.
Physical and Chemical Properties Analysis

The physical and chemical properties of 7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine include:

  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide and ethanol but less soluble in water.
  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Its reactivity profile allows for further functionalization which is advantageous for drug development.
Applications

7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine has significant applications in medicinal chemistry:

  • Anticancer Agents: Due to its ability to inhibit cancer cell proliferation and induce apoptosis through specific signaling pathways.
  • Drug Design: Its structural characteristics make it a valuable scaffold for developing new therapeutic agents targeting various diseases beyond cancer.
  • Biological Research: Used as a tool compound in studying the mechanisms underlying cellular signaling pathways related to cancer progression.
Introduction to [1,2,4]Triazolo[1,5-a]Pyrimidine Scaffolds in Medicinal Chemistry

The [1,2,4]triazolo[1,5-a]pyrimidine (TP) heterocycle represents a privileged scaffold in medicinal chemistry due to its structural versatility, favorable pharmacokinetic properties, and broad-spectrum biological activities. Characterized by a fused bicyclic system comprising a five-membered 1,2,4-triazole ring and a six-membered pyrimidine ring, this core structure serves as a bioisostere for purine nucleobases while exhibiting enhanced metabolic stability and tunable electronic properties. The introduction of halogen atoms—particularly chlorine at the C7 phenyl position—confers distinct physicochemical advantages, including optimized lipophilicity, target binding affinity, and cellular permeability.

Historical Development and Pharmacological Significance of Triazolo-Pyrimidine Derivatives

The discovery of the TP scaffold dates to 1909, when Bulow and Haas first reported its synthetic formation [1] [2]. However, its pharmacological potential remained unexplored until the mid-20th century, when researchers recognized its structural resemblance to purines. A key milestone emerged with the isolation of essramycin (Figure 1A) from marine Streptomyces species, marking the first naturally occurring TP antibiotic. Essramycin exhibited potent activity against Gram-positive and Gram-negative bacteria (MIC: 2–8 μg/mL), validating the scaffold’s biological relevance [1] [3].

Table 1: Key Milestones in Triazolo[1,5-a]Pyrimidine Drug Development

YearCompound/DiscoveryTherapeutic AreaSignificance
1909Initial synthesisN/AFirst report by Bulow and Haas [1]
1970sTrapidilCardiovascular diseasePDGF antagonist; marketed for ischemic conditions [1]
2000sEssramycinAnti-infectiveFirst natural TP antibiotic [1] [3]
2020s7-(4-Chlorophenyl) derivativesOncology, anti-infectiveOptimized kinase inhibition and antimicrobial activity [2] [3]

The synthetic derivative Trapidil (Figure 1B) became the first clinically approved TP drug, developed as a platelet-derived growth factor (PDGF) antagonist for ischemic coronary disease [1]. Recent advancements have diversified TP applications:

  • Oncology: TP derivatives inhibit cyclin-dependent kinases (CDKs), phosphatidylinositol 3-kinases (PI3Ks), and microtubule assembly. Compound 6i (containing a 4-chlorophenyl group) demonstrated nanomolar cytotoxicity against gastric cancer cells (MGC-803, IC₅₀ = 0.96 μM) with 31-fold selectivity over normal cells [2].
  • Anti-infective Agents: Chlorophenyl-substituted TPs (e.g., 9n, 9o) showed potent bactericidal effects via DNA gyrase and dihydrofolate reductase (DHFR) inhibition, with MIC values of 16–102 μM against multidrug-resistant pathogens [3].
  • Kinase Modulation: Metal-chelating TP-Ru complexes (e.g., Figure 2B) exhibit antitumor activity by disrupting kinase signaling pathways [1].

Structural and Functional Analogies to Purine-Based Systems in Drug Design

The TP scaffold serves as a bioisostere of purines due to its isoelectronic structure and comparable hydrogen-bonding topology. Both systems feature:

  • A delocalized 10-π electron system
  • Electron-rich five-membered and electron-deficient six-membered rings
  • Nitrogen atoms capable of acting as hydrogen-bond acceptors

Table 2: Structural and Functional Comparison: Purine vs. Triazolo[1,5-a]Pyrimidine

PropertyPurineTriazolo[1,5-a]PyrimidineImpact on Drug Design
AromaticityHighLimitedReduced metabolic oxidation; enhanced stability [1]
TautomerismAnnular tautomerism presentFixed ring tautomers; oxo/thioxo formsPredictable binding modes; simplified SAR [1]
Metal ChelationModerateStrong (via N1/N3/N4)Enables metalloenzyme targeting (e.g., kinase inhibitors) [1]
Electron DistributionUniformPolarized (e⁻-rich 5-ring)Enhanced dipole moment for target engagement [1] [4]
Chlorophenyl ModificationN/AAt C7 position↑ Lipophilicity (LogP); ↑ target affinity; ↓ off-target effects [2] [3]

As illustrated in Figure 3, TP-based CDK2 inhibitors (e.g., 20, 21) bind the ATP pocket identically to purine analogues, utilizing N1 and N3 for critical hydrogen bonds with the hinge region residue Glu81 [1]. The 7-(4-chlorophenyl) group enhances this interaction by:

  • Hydrophobic Pocket Occupancy: The chlorine atom extends into a lipophilic subpocket in kinases (e.g., PI3Kβ, CDK2), improving van der Waals contacts [1] [2].
  • Electron-Withdrawing Effects: Chlorine reduces the phenyl ring’s electron density, strengthening π-stacking with aromatic kinase residues (e.g., Phe82 in CDK2) [1].
  • Conformational Rigidity: Restricts rotational freedom versus unsubstituted phenyl, entropically favoring binding [3] [7].

In antimicrobial applications, chlorophenyl-containing TPs (9n, 9o) surpass purine analogues in gyrase inhibition due to deeper penetration into the DNA cleavage pocket. Molecular docking confirms chlorine forms halogen bonds with Asn46 and Asp73 of E. coli gyrase B, explaining their IC₅₀ values (0.68–0.85 μM vs. 0.85 μM for ciprofloxacin) [3].

The scaffold’s lack of annular tautomerism differentiates it from purines. While purines undergo N7-H ↔ N9-H prototropy—complicating binding predictability—TPs exhibit fixed tautomeric states. This simplifies structure-activity relationship (SAR) optimization, as evidenced by PI3Kβ inhibitors (23–26) where 7-aryl substitutions yield consistent potency shifts (IC₅₀ = 0.0006–0.0013 μM) [1]. The 4-chlorophenyl variant’s balanced logP (~3.2) and polar surface area (~55 Ų) further enhance cell permeability versus purine counterparts [3] [7].

Properties

CAS Number

160290-42-6

Product Name

7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine

IUPAC Name

7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Molecular Formula

C11H7ClN4

Molecular Weight

230.66

InChI

InChI=1S/C11H7ClN4/c12-9-3-1-8(2-4-9)10-5-6-13-11-14-7-15-16(10)11/h1-7H

InChI Key

DYJZXJFZHSVISG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=NC3=NC=NN23)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.